REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([Cl:10])[C:5]([CH3:9])=[N+:6]([O-])[CH:7]=1.ClCCl.FC(F)(F)C(OC(=O)C(F)(F)F)=[O:18].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+].O.Cl.C(=O)(O)[O-].[Na+]>>[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([Cl:10])[C:5]([CH2:9][OH:18])=[N:6][CH:7]=1 |f:3.4.5,6.7,10.11|
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Name
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5-bromo-3-chloro-2,4-dimethylpyridine 1-oxide
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Quantity
|
373 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=[N+](C1)[O-])C)Cl)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for an additional 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in tetrahydrofuran (6 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via flash chromatography on silica gel (24 g silica, solvent gradient: 20-100% ethyl acetate in dichloromethane)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=NC1)CO)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255.6 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |